Lipophilicity vs. Non-Fluorinated Analog
The target compound exhibits superior lipophilicity compared to its non-fluorinated ethyl analog, a critical parameter for optimizing blood-brain barrier penetration and oral absorption. The XLogP3 of 2-amino-5-(2,2,2-trifluoroethyl)benzoic acid has been computationally determined to be 2.8, which is a 0.6 log unit increase over 2-amino-5-ethylbenzoic acid (XLogP3 = 2.2) [1] [2]. This quantifiable difference is driven by the replacement of a hydrocarbon CH2 group with a hydrophobic CF2 group, markedly increasing lipophilicity without a proportional increase in molecular weight.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-Amino-5-ethylbenzoic acid: XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | PubChem XLogP3 3.0 computational prediction algorithm |
Why This Matters
This lipophilicity shift directly influences tissue distribution and metabolic clearance, enabling more informed selection of the fluorinated scaffold for CNS-penetrant or orally bioavailable drug candidates.
- [1] PubChem. (2025). Compound Summary for CID 65232506, 2-Amino-5-(2,2,2-trifluoroethyl)benzoic acid. XLogP3 = 2.8. View Source
- [2] PubChem. (2025). Compound Summary for CID 7744486, 2-Amino-5-ethylbenzoic acid. XLogP3 = 2.2. View Source
